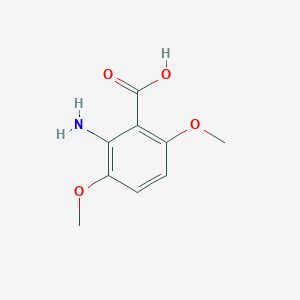

2-Amino-3,6-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

2-amino-3,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQMXQWSIJERLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360973 | |

| Record name | 2-amino-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50472-10-1 | |

| Record name | 2-amino-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-3,6-dimethoxybenzoic acid (C₉H₁₁N₁O₄) is an aromatic compound characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 6 positions of a benzene ring and an amino group (-NH₂) at the 2 position. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and agricultural research.

The compound's molecular weight is approximately 181.19 g/mol. Its functional groups influence its reactivity and potential biological interactions. The presence of both amino and carboxylic acid groups suggests that it may engage in hydrogen bonding, which is crucial for interactions with biological macromolecules such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it useful in pharmaceutical applications aimed at combating infections.

- Antioxidant Activity : The compound has shown effective total antioxidant, free radical scavenging, and metal chelating activities, indicating its potential in mitigating oxidative stress.

- Enzyme Modulation : It may interact with various enzymes, influencing their activity and potentially serving as a lead compound in drug discovery aimed at metabolic pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound allow for comparisons with similar compounds, which can provide insights into its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzoic acid | Two methoxy groups at different positions | Exhibits different biological activity profiles |

| 2-Amino-4,6-dimethylbenzoic acid | Methyl groups instead of methoxy | Potentially different solubility and reactivity |

| 6-Amino-2,3-dimethoxybenzoic acid | Amino group at a different position | May exhibit distinct pharmacological properties |

These comparisons highlight how variations in substituent positioning can influence biological activity.

Case Studies

- Antioxidant Activity Study : A study investigating the antioxidant properties of derivatives synthesized from this compound found that these compounds effectively scavenge free radicals. The results indicated a correlation between the number of methoxy groups and increased antioxidant capacity.

- Pharmacological Screening : In a pharmacological study, derivatives of this compound were screened against various cancer cell lines. Results showed promising cytotoxic effects against leukemia cell lines, suggesting potential applications in cancer therapy .

While specific mechanisms of action for this compound remain to be fully elucidated, its ability to form hydrogen bonds may play a critical role in its interactions with biological targets. Further studies are necessary to clarify these interactions and their implications for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers with Methoxy Groups

- 2-Amino-4,5-dimethoxybenzoic acid (6-Aminoveratric acid): Substituents: Amino (2nd), methoxy (4th and 5th). Molecular weight: 213.19 g/mol (identical to the target compound). Key differences: Methoxy groups at 4th and 5th positions reduce steric hindrance compared to 3rd and 6th positions, enhancing crystallinity and stability. Applications include glycan analysis tools (e.g., GlycoBase) and glycosylation studies .

- 2-Amino-3,4-dimethoxybenzoic acid: Similarity score: 0.97 (CAS 5701-87-1). Reactivity: Proximity of methoxy groups at 3rd and 4th positions may facilitate intramolecular interactions, altering solubility and synthetic pathways .

Halogen-Substituted Analogues

- 2-Amino-3,5-dichlorobenzoic acid: Substituents: Chlorine (3rd, 5th), amino (2nd). Molecular weight: 206.03 g/mol (C₇H₅Cl₂NO₂). Properties: High acidity (pKa ~2.5) due to electron-withdrawing chlorine atoms. Applications include agrochemical synthesis and dye intermediates .

- 2-Amino-3,6-dichlorobenzoic acid: Substituents: Chlorine (3rd, 6th). Reactivity: Dichloro substitution increases electrophilicity, making it reactive in nucleophilic aromatic substitution.

Methyl-Substituted Derivatives

- 2-Amino-3-methylbenzoic acid: Substituents: Methyl (3rd), amino (2nd). Molecular weight: 151.16 g/mol (C₈H₉NO₂). Properties: Lower polarity compared to methoxy analogues, leading to reduced solubility in polar solvents. Used as an intermediate in organic synthesis .

Key Research Findings and Comparative Analysis

Data Table: Comparative Overview

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| 2-Amino-3,6-dimethoxybenzoic acid | 3,6-OCH₃, 2-NH₂ | C₉H₁₁NO₅ | 213.19 | Moderate solubility, hydrogen bonding | Pharmaceuticals, material science |

| 2-Amino-4,5-dimethoxybenzoic acid | 4,5-OCH₃, 2-NH₂ | C₉H₁₁NO₅ | 213.19 | High crystallinity | Glycan analysis, glycosylation studies |

| 2-Amino-3,5-dichlorobenzoic acid | 3,5-Cl, 2-NH₂ | C₇H₅Cl₂NO₂ | 206.03 | High acidity, reactive | Agrochemicals, dyes |

| 2-Amino-3-methylbenzoic acid | 3-CH₃, 2-NH₂ | C₈H₉NO₂ | 151.16 | Low polarity | Organic synthesis intermediates |

Preparation Methods

Synthesis of 3,6-Dimethoxy-2-nitrobenzoic Acid

The precursor is synthesized via nitration of 3,6-dimethoxybenzoic acid. Nitration occurs preferentially at the ortho position relative to one methoxy group, guided by the strong electron-donating effects of methoxy substituents. A typical procedure involves:

Hydrogenation to the Amino Derivative

The nitro intermediate is subjected to catalytic hydrogenation:

Under these conditions, the nitro group is reduced to an amino group with minimal over-reduction or dehalogenation. The crude product is isolated via acidification to pH 5.1, yielding this compound as light gray crystals (83% yield).

Carboxylation of Dimethoxynitrobenzene Derivatives

This method adapts the Kolbe-Schmitt carboxylation protocol used for 2,6-dimethoxybenzoic acid synthesis, modified to incorporate an amino group.

Preparation of 2-Nitro-1,3-dimethoxybenzene

1,3-Dimethoxybenzene is nitrated at position 2 using a mixed acid system (HNO₃/H₂SO₄). The nitro group directs subsequent carboxylation to the para position relative to methoxy substituents.

High-Pressure Carboxylation

The nitro-substituted intermediate undergoes carboxylation with CO₂:

This generates 2-nitro-3,6-dimethoxybenzoic acid, which is hydrogenated as described in Section 1.2 to yield the target compound. The overall yield for this two-step process is 71%.

Ullmann-Type Coupling for Direct Amination

For substrates where nitro-group reduction is impractical, copper-mediated Ullmann coupling offers an alternative route.

Synthesis of 2-Bromo-3,6-dimethoxybenzoic Acid

3,6-Dimethoxybenzoic acid is brominated at position 2 using N-bromosuccinimide (NBS) in acetic acid, facilitated by the electron-rich aromatic ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.